molecular formula C23H27N5O5 B1445321 H-Ala-Phe-Pro-pNA CAS No. 201732-35-6

H-Ala-Phe-Pro-pNA

Cat. No. B1445321
M. Wt: 453.5 g/mol
InChI Key: VCIGBDVGAFWEAH-YSSFQJQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ala-Phe-Pro-pNA is a synthetic substrate that is commonly used in scientific research to study the activity of various enzymes. The substrate is composed of four amino acids, namely alanine (Ala), phenylalanine (Phe), proline (Pro), and p-nitroanilide (pNA). H-Ala-Phe-Pro-pNA is used as a tool to study the activity of enzymes that cleave peptide bonds, such as proteases and peptidases.

Scientific Research Applications

1. Enzyme Specificity and Activity Studies

  • H-Ala-Phe-Pro-pNA and similar p-nitroanilides of amino acids and peptides are used to study the specificity of cathepsins H and B, which are enzymes in the human and bovine brain. These compounds help in understanding the activity and specificity of these enzymes (Azarian, Agatian, & Galoian, 1987).

2. Binding and Inhibition Studies in Enzymatic Reactions

  • Research involving human cyclophilin hCyp‐18 has shown that it binds peptides derived from model substrates like Suc‐Ala‐Ala‐Pro‐Phe‐pNA. These studies provide insights into the interaction and inhibition mechanisms of enzymes, revealing the existence of independent subsites for binding and activity (Demange, Moutiez, Vaudry, & Dugave, 2001).

3. Understanding Protease Behavior

  • Alkaline proteases from Bacillus spp. are studied for their ability to hydrolyze native proteins and synthetic chromogenic peptide substrates including variants of Ala-Phe-Pro-pNA. Such research is essential for understanding the behavior of proteases under different conditions, which has implications in various biotechnological applications (Kumar, Tiwari, & Jany, 1999).

4. Substrate Specificity in Proline Cis-Trans Isomerization

  • The study of rates of proline cis-trans isomerization in oligopeptides, such as H-Ala-Pro-OH, contributes to a deeper understanding of the conformational dynamics in peptide and protein folding. This research is fundamental to biochemistry and molecular biology (Grathwohl & Wüthrich, 1981).

5. Development of Novel Therapeutics

  • The design of new therapeutic agents, such as thrombin receptor ligands, often involves studying peptides and their analogs, including Ala-Phe-Pro-based compounds. This research is crucial for developing new drugs with enhanced potency and specificity (Feng et al., 1995).

6. Biostability of Peptide Nucleic Acids (PNA)

  • The stability of peptide nucleic acids (PNA) in biological systems is explored using peptides like H-T5-LysNH2, providing crucial data for their potential use as therapeutic or diagnostic tools (Demidov et al., 1994).

7. Investigation of Enzyme Mechanisms

  • By studying the kinetics and mechanism of serine proteases using substrates like Suc-Phe-pNA and Suc-Ala-Phe-pNA, researchers gain insights into enzyme catalysis and substrate specificity. This is fundamental for understanding enzymatic reactions at the molecular level (Case & Stein, 2003).

properties

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5/c1-15(24)21(29)26-19(14-16-6-3-2-4-7-16)23(31)27-13-5-8-20(27)22(30)25-17-9-11-18(12-10-17)28(32)33/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIGBDVGAFWEAH-YSSFQJQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ala-Phe-Pro-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
K Matsuo, A Kiso, Y Shibata, H Hasegawa… - 松本歯学= Journal of …, 2014 - core.ac.uk
… In this report, optimum pH for the activity determined using H–Ala–Phe–Pro–pNA was found in the range of 6.0 to 8.0. This value nearly coincided with our results. We confirmed also …
Number of citations: 5 core.ac.uk
K AKIKO, S ONOZAWA, M MIYASHITA, Y KIKUCHI… - 松本歯学, 2012 - mdu.repo.nii.ac.jp
… It hydrolyzed H−Ala−Phe− Pro−pNA (no description about the activity against H−Ala−Ala−Pro−pNA) and was inhibited by serine enzyme inhibitors but not by metal chelators. Activity …
Number of citations: 2 mdu.repo.nii.ac.jp
A Banbula, P Mak, M Bugno, J Silberring… - Journal of Biological …, 1999 - ASBMB
… Routinely, the tripeptidyl peptidase amidolytic activity was measured with H-Ala-Phe-Pro-pNA (1 mm) in 0.2 m HEPES, pH 7.5, at 37 C. The assay was performed in a total volume of 0.2 …
Number of citations: 111 www.jbc.org
A Banbula, M Bugno, J Goldstein, J Yen… - Infection and …, 2000 - Am Soc Microbiol
Porphyromonas gingivalis is an asaccharolytic and anaerobic bacterium that possesses a complex proteolytic system which is essential for its growth and evasion of host defense …
Number of citations: 84 journals.asm.org
CA Abbott, DMT Yu, E Woollatt… - European Journal of …, 2000 - Wiley Online Library
… This was investigated further, and neither the tripeptidyl peptidase substrates H-Ala-Ala-Phe-pNA or H-Ala-Phe-Pro-pNA [[39]] nor the endopeptidase substrates Z-Ala-Pro-pNA or …
Number of citations: 314 febs.onlinelibrary.wiley.com
A Banbula, J Yen, A Oleksy, P Mak, M Bugno… - Journal of Biological …, 2001 - ASBMB
A novel dipeptidylpeptidase (DPP-7) was purified from the membrane fraction of Porphyromonas gingivalis.This enzyme, with an apparent molecular mass of 76 kDa, has the specificity …
Number of citations: 68 www.jbc.org
JM Goldstein, T Kordula, JL Moon, JA Mayo… - Infection and …, 2005 - Am Soc Microbiol
… 1) and most inhibitor studies (see Table 2), the tripeptidase activities of crude samples and purified PepV were measured in a two-step enzymatic reaction, with H-Ala-Phe-Pro-pNA (…
Number of citations: 5 journals.asm.org
A Oleksy, E Golonka, A Bańbula, G Szmyd, J Moon… - 2004 - degruyter.com
Staphylococcus epidermidis, a Gram-positive, coagulase-negative bacterium is a predominant inhabitant of human skin and mucous membranes. Recently, however, it has become one …
Number of citations: 45 www.degruyter.com
S Mazhar, KN Kilcawley, C Hill… - Frontiers in Microbiology, 2020 - frontiersin.org
Macrococcus caseolyticus subsp. caseolyticus is a Gram-positive, commensal organism documented to be present as a component of the secondary microflora in fermented foods such …
Number of citations: 21 www.frontiersin.org
U Lendeckel, D Reinhold, U Bank - Springer
… Abbott et al (2000) have demonstrated that DPP8 is a dipeptidyl peptidase that lacks tripeptidyl peptidase activity, using H-Ala-Ala-Phe-pNA and H-Ala-PhePro-pNA as possible …
Number of citations: 2 link.springer.com

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